N-[(4-ethylphenoxy)-methylphosphoryl]-4-iodoaniline
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Overview
Description
N-[(4-ethylphenoxy)-methylphosphoryl]-4-iodoaniline is a complex organic compound that features a combination of phenoxy, phosphoryl, and aniline groups, along with an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethylphenoxy)-methylphosphoryl]-4-iodoaniline typically involves multiple steps:
Formation of 4-ethylphenoxy compound: This step involves the reaction of 4-ethylphenol with an appropriate halide, such as methyl iodide, under basic conditions to form 4-ethylphenoxy methyl iodide.
Phosphorylation: The 4-ethylphenoxy methyl iodide is then reacted with a phosphorylating agent, such as phosphorus oxychloride, to introduce the phosphoryl group.
Amination: The phosphorylated intermediate is then subjected to nucleophilic substitution with 4-iodoaniline to form the final compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethylphenoxy)-methylphosphoryl]-4-iodoaniline can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or primary amines under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Deiodinated derivatives.
Substitution: Thiolated or aminated derivatives.
Scientific Research Applications
N-[(4-ethylphenoxy)-methylphosphoryl]-4-iodoaniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its phosphoryl group.
Mechanism of Action
The mechanism of action of N-[(4-ethylphenoxy)-methylphosphoryl]-4-iodoaniline involves its interaction with specific molecular targets. The phosphoryl group can interact with enzymes and proteins, potentially inhibiting their activity. The iodine atom can facilitate the formation of reactive intermediates, leading to various biochemical effects. The phenoxy group can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
N-[(4-ethylphenoxy)-methylphosphoryl]-4-bromoaniline: Similar structure but with a bromine atom instead of iodine.
N-[(4-ethylphenoxy)-methylphosphoryl]-4-chloroaniline: Similar structure but with a chlorine atom instead of iodine.
N-[(4-ethylphenoxy)-methylphosphoryl]-4-fluoroaniline: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
N-[(4-ethylphenoxy)-methylphosphoryl]-4-iodoaniline is unique due to the presence of the iodine atom, which can participate in specific chemical reactions that other halogenated analogs may not. The combination of phenoxy, phosphoryl, and aniline groups also provides a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
N-[(4-ethylphenoxy)-methylphosphoryl]-4-iodoaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17INO2P/c1-3-12-4-10-15(11-5-12)19-20(2,18)17-14-8-6-13(16)7-9-14/h4-11H,3H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVKGZVVKSLXBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OP(=O)(C)NC2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17INO2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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